molecular formula C10H14N2 B13109451 (R)-3-(1-Aminobut-3-en-1-yl)aniline

(R)-3-(1-Aminobut-3-en-1-yl)aniline

Cat. No.: B13109451
M. Wt: 162.23 g/mol
InChI Key: ZTZIFLSAALMWAI-SNVBAGLBSA-N
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Description

®-3-(1-Aminobut-3-en-1-yl)aniline is a chiral organic compound featuring an aniline group substituted with a butenyl chain containing an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminobut-3-en-1-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline and ®-3-buten-1-amine.

    Reaction Conditions: The key step involves the coupling of aniline with ®-3-buten-1-amine under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-(1-Aminobut-3-en-1-yl)aniline may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction under controlled conditions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminobut-3-en-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

®-3-(1-Aminobut-3-en-1-yl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interaction of small molecules with biological targets.

    Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminobut-3-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-Aminobut-3-en-1-yl)aniline: The enantiomer of the compound with similar properties but different stereochemistry.

    3-(1-Aminobut-3-en-1-yl)aniline: The racemic mixture containing both enantiomers.

    3-(1-Aminobutyl)aniline: A similar compound with a saturated butyl chain instead of a butenyl chain.

Uniqueness

®-3-(1-Aminobut-3-en-1-yl)aniline is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable in applications where stereochemistry plays a crucial role, such as in drug design and development.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[(1R)-1-aminobut-3-enyl]aniline

InChI

InChI=1S/C10H14N2/c1-2-4-10(12)8-5-3-6-9(11)7-8/h2-3,5-7,10H,1,4,11-12H2/t10-/m1/s1

InChI Key

ZTZIFLSAALMWAI-SNVBAGLBSA-N

Isomeric SMILES

C=CC[C@H](C1=CC(=CC=C1)N)N

Canonical SMILES

C=CCC(C1=CC(=CC=C1)N)N

Origin of Product

United States

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